molecular formula C18H19N3O3S B020082 Rosiglitazone-d3 CAS No. 1132641-22-5

Rosiglitazone-d3

Numéro de catalogue B020082
Numéro CAS: 1132641-22-5
Poids moléculaire: 360.4 g/mol
Clé InChI: YASAKCUCGLMORW-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosiglitazone, a thiazolidinedione, is known for its role in improving insulin sensitivity. It functions through the activation of the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a crucial role in metabolic regulation.

Synthesis Analysis

The synthesis of Rosiglitazone involves a multi-step chemical process starting from 2-Chloropyridine and 2-(Methylamino) ethanol through Williamson reaction, condensation reaction, and hydrogenation reaction, leading to high yields under mild reaction conditions (Qin, 2003).

Molecular Structure Analysis

Rosiglitazone's effectiveness as an anti-diabetic drug is partly attributed to its molecular structure, enabling it to act as a potent agonist of the PPAR-γ receptor. Its structure facilitates the activation of this receptor, which is central to its mechanism of action in reducing insulin resistance.

Chemical Reactions and Properties

Rosiglitazone acts through a PPAR-γ–independent mechanism to inhibit acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages, demonstrating its multifaceted actions beyond the PPAR-γ pathway (Askari et al., 2007).

Physical Properties Analysis

Investigations into the effects of solvents on Rosiglitazone reveal insights into its physical properties, including solubility and stability, which are crucial for its pharmacokinetic profile and therapeutic efficacy (Ismail et al., 2019).

Applications De Recherche Scientifique

  • Diabetes and Metabolic Disorders : Rosiglitazone is primarily known for its role in treating diabetes. It has been found to substantially reduce the incidence of type 2 diabetes and increase the likelihood of returning to normal glucose levels in adults with impaired fasting glucose or impaired glucose tolerance (Gerstein et al., 2006). Additionally, it improves the glycemic state and positively impacts liver, pancreas, skeletal muscle, and adipose tissue in rodent models of obesity and Type 2 diabetes (Greene, 1999).

  • Cardiovascular Health : Research indicates that Rosiglitazone, as a PPARα agonist, improves endothelial function in diabetic mice by activating certain cellular pathways, making it a promising target for treating diabetes-related cardiovascular issues (Wong et al., 2011).

  • Neurological Applications : Rosiglitazone has shown potential in neuroprotection. It prevents motor and olfactory dysfunctions and loss of TH-positive cells in a chronic Parkinson's disease mouse model (Schintu et al., 2009) and exerts an anti-depressive effect in certain depressive models by maintaining essential neuron autophagy and inhibiting excessive astrocyte apoptosis (Zhao et al., 2017).

  • Inflammatory and Immune Responses : Rosiglitazone has been noted to enhance the production of anti-inflammatory cytokines like IL-10 in immune cells, contributing to its potential anti-inflammatory effects (Thompson et al., 2007). It also reduces pulmonary inflammation in rat models of endotoxemia and significantly reduces endotoxin-induced acute lung injury (Liu et al., 2005).

  • Oncology : Rosiglitazone has demonstrated significant anticancer effects on various human malignant tumor cells, including inducing apoptosis, inhibiting cell proliferation, and preventing metastasis (Dang et al., 2018). Additionally, it has shown biological activity in men with recurrent prostate carcinoma, improving changes in PSA doubling time (Smith et al., 2004).

  • Skeletal Health : Rosiglitazone administration results in significant bone loss in vivo, suggesting a potential risk of adverse skeletal effects in humans (Rzońca et al., 2004).

  • Cardiovascular Risks : It's important to note that Rosiglitazone is associated with an increase in the risk of myocardial infarction and a borderline significant increase in the risk of death from cardiovascular causes (Nissen & Wolski, 2007).

Safety And Hazards

Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Propriétés

IUPAC Name

5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASAKCUCGLMORW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosiglitazone-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiglitazone-d3
Reactant of Route 2
Reactant of Route 2
Rosiglitazone-d3
Reactant of Route 3
Rosiglitazone-d3
Reactant of Route 4
Reactant of Route 4
Rosiglitazone-d3
Reactant of Route 5
Rosiglitazone-d3
Reactant of Route 6
Reactant of Route 6
Rosiglitazone-d3

Citations

For This Compound
5
Citations
KB Kim, DJ Lee, CW Yeo, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
We present a simple, rapid, and sensitive liquid chromatography (LC)–tandem mass spectrometry (MS/MS) method for the simultaneous quantification of rosiglitazone and its two major …
Number of citations: 16 www.sciencedirect.com
SC Schock, J Xu, PM Duquette, Z Qin… - Journal of …, 2008 - Soc Neuroscience
Activation of peroxisome proliferator-activated receptor-γ (PPARγ) signaling after stroke may reduce brain injury, but this effect will depend on the levels of receptor and cofactors. Here, …
Number of citations: 51 www.jneurosci.org
J Shea, C Terry, K Edwards, J Agarwal - Molecular Biology Reports, 2019 - Springer
Obesity and diabetes are both associated risk factors for developing breast cancer and poor patient outcomes. Adipose cells are an important endocrine system and are the main …
Number of citations: 4 link.springer.com
WG Sanders, H Li, I Zhuplatov, Y He, SE Kim… - Journal of Controlled …, 2017 - Elsevier
… ROS, PGZ and the deuterated internal standards (IS), rosiglitazone-D3 and pioglitazone-D4, were purchased from Toronto Research Chemicals (North York, ON, Canada). Acetonitrile (…
Number of citations: 5 www.sciencedirect.com
R van der Oost - 2014 - edepot.wur.nl
Met het Slim-monitorenproject ontwikkelt Waternet een alternatief systeem voor beoordeling van de microchemische waterkwaliteit. In plaats van methoden waarbij alleen wordt …
Number of citations: 0 edepot.wur.nl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.